Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Overview
Description
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in pharmaceuticals. The compound itself is structurally characterized by the presence of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring, and a benzoate group .
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in various studies. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, was achieved through direct reductive alkylation of 1-methylpiperazine with high yields, demonstrating the feasibility of large-scale production . Another study described the synthesis of a series of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives, which are structurally related to methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, indicating the versatility of piperazine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied using various analytical techniques. An X-ray crystallographic study of a related compound, methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, revealed that the piperazine ring can adopt different conformations, such as a typical chair or an unusual boat conformation, depending on the substituents attached to the ring . Additionally, ab initio Hartree-Fock and density functional theory investigations have been conducted to understand the conformational stability and molecular structure of related compounds, providing insights into the electronic properties and charge transfer within these molecules .
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be influenced by various substituents on the piperazine ring. For example, N4-methylation of certain piperazine derivatives was found to change their conformation from folded to extended, which could have implications for their chemical reactivity and interaction with biological targets . The presence of different functional groups can also affect the stability and reactivity of these compounds, as seen in the comparison of the half-life of isomeric triazenes .
Physical and Chemical Properties Analysis
Piperazine derivatives exhibit a range of physical and chemical properties that are crucial for their biological activity. The binding characteristics of a piperazine derivative to bovine serum albumin were investigated using fluorescence spectroscopy, revealing the importance of hydrophobic interactions and hydrogen bonding in stabilizing the interaction . The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride also highlighted the effects of reaction conditions on the yield and purity of the product, which are essential for the development of pharmaceuticals .
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate and its derivatives are used in the synthesis of pharmaceutical compounds. A study by Koroleva et al. (2012) demonstrated the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the synthesis of the anticancer drug imatinib, through a reductive alkylation process (Koroleva et al., 2012).
- Another study by Koroleva et al. (2011) explored the synthesis of new amides in the N-methylpiperazine series, revealing the potential for the development of new pharmaceuticals (Koroleva et al., 2011).
Crystallographic and Structural Studies
- A study by Little et al. (2008) determined the crystal structures of related compounds, including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. This research is crucial in understanding the molecular conformations and interactions of these compounds (Little et al., 2008).
Pharmaceutical Formulations and Drug Design
- The compound's derivatives have been investigated in the design of water-soluble, biolabile prodrugs for parenteral administration, as described in a study by Jensen et al. (1990). Such research is pivotal for the development of more effective drug delivery systems (Jensen et al., 1990).
Psychotropic Drug Research
- In psychotropic drug research, a polymorphic form of olanzapine, a psychotropic agent, has been studied by Thakuria and Nangia (2011), where the 4-methylpiperazin-1-yl fragment plays a key role in the molecular structure of the drug (Thakuria & Nangia, 2011).
Development of Anti-Inflammatory Drugs
- Research by Smits et al. (2008) in developing new H4 receptor ligands with anti-inflammatory properties highlights the use of 4-methylpiperazin-1-yl derivatives in creating novel therapeutic agents (Smits et al., 2008).
Electrochemical and Magnetic Studies
- The electrochemical and magnetic properties of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including 4-methylpiperazin-1-yl derivatives, have been studied by Amudha et al. (1999), showcasing the compound's relevance in materials science (Amudha et al., 1999).
Safety And Hazards
This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The compound can be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease . It is also used as an intermediate in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents . These suggest potential future directions in the development of new therapeutics.
properties
IUPAC Name |
methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCYFIWDAQKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354797 | |
Record name | Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | |
CAS RN |
314268-40-1 | |
Record name | Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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